Bis(2-ethylhexyl) dithiodiacetate

Description

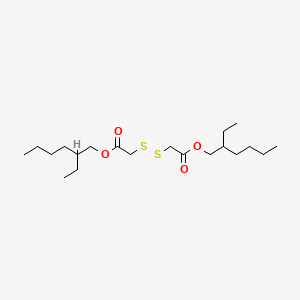

Structure

2D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4S2/c1-5-9-11-17(7-3)13-23-19(21)15-25-26-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREDCFUZMPDCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977837 | |

| Record name | Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62268-47-7 | |

| Record name | Acetic acid, 2,2′-dithiobis-, bis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62268-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) dithiodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl)-2,2'-dithiobisacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-ethylhexyl) dithiodiacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z52PVE5ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Bis(2-ethylhexyl) dithiodiacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(2-ethylhexyl) dithiodiacetate, a diester of significant interest in various chemical and industrial applications. The primary synthetic route detailed herein is the direct acid-catalyzed esterification of dithiodiacetic acid with 2-ethylhexanol. This document outlines a representative experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process. The information is intended to serve as a practical resource for laboratory-scale preparation of this compound.

Introduction

This compound (CAS No. 62268-47-7) is an organosulfur compound with the molecular formula C₂₀H₃₈O₄S₂.[1] Its structure, featuring a disulfide linkage and two ester functional groups derived from 2-ethylhexanol, imparts properties that make it a subject of interest in fields such as materials science and as a research chemical. The synthesis of this compound is primarily achieved through the Fischer esterification of dithiodiacetic acid with 2-ethylhexanol. This process is a condensation reaction where two molecules of the alcohol react with the dicarboxylic acid to form the corresponding diester and water, typically in the presence of a strong acid catalyst.[1]

Synthesis Pathway

The predominant method for synthesizing this compound is the direct esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] The reaction proceeds in two successive esterification steps, one for each of the carboxylic acid groups on the dithiodiacetic acid molecule.[1]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on established principles of Fischer esterification.

Materials:

-

Dithiodiacetic acid

-

2-Ethylhexanol (excess)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine dithiodiacetic acid, a molar excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction for 6-8 hours or until no more water is collected.[1] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane.

-

Workup: Transfer the organic mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography to obtain high-purity this compound.

Quantitative Data

The following table summarizes the typical quantitative parameters for the synthesis of this compound based on the representative protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Dithiodiacetic acid | 1.0 molar equivalent | The limiting reagent. |

| 2-Ethylhexanol | 2.2 - 3.0 molar equivalents | An excess is used to drive the reaction equilibrium towards the product side. |

| Catalyst | ||

| p-Toluenesulfonic acid | 0.01 - 0.05 molar equivalents | A typical range for acid catalysis in esterification. |

| Solvent | ||

| Toluene | Sufficient for azeotropic removal | The volume should be adequate to facilitate efficient water removal. |

| Reaction Conditions | ||

| Temperature | 80 - 120 °C | Dependent on the boiling point of the azeotropic mixture.[1] |

| Reaction Time | 6 - 8 hours | Monitored by the cessation of water collection in the Dean-Stark trap.[1] |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent potential side reactions such as oxidation of the disulfide bond at elevated temperatures.[1] |

| Workup & Purification | ||

| Neutralizing Agent | Saturated NaHCO₃ solution | To remove the acid catalyst. |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase. |

| Yield | > 85% (representative) | The actual yield will depend on the specific reaction conditions and purification methods. A high yield is expected for this type of esterification. |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Acids: Strong acids like sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Toluene and dichloromethane are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Heating: Use appropriate heating apparatus and monitor the reaction temperature to avoid uncontrolled boiling.

-

Pressure: The reaction is typically run at atmospheric pressure. Ensure the system is not sealed to avoid pressure buildup.

Conclusion

The synthesis of this compound via direct esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. This guide provides a foundational protocol and workflow that can be adapted and optimized for specific laboratory requirements. For researchers and professionals in drug development and materials science, this document serves as a practical starting point for the synthesis of this and structurally related compounds.

References

An In-depth Technical Guide to the Chemical Properties of Bis(2-ethylhexyl) dithiodiacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) dithiodiacetate is an organosulfur compound with the molecular formula C₂₀H₃₈O₄S₂.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety information. Due to the limited availability of experimental data for this specific compound, information from structurally related compounds is included for comparative purposes. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Table 1: Identification and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₄S₂ | [1] |

| Molecular Weight | 406.6 g/mol | [1] |

| CAS Number | 62268-47-7 | [1][2] |

| Physical State | Liquid (at normal conditions) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Insoluble in water, Soluble in organic solvents like ethanol and ether.[1] The bulky 2-ethylhexyl groups confer significant oil-solubility (lipophilicity).[1] |

Synthesis and Reactivity

Synthesis

The primary method for synthesizing this compound is through the direct esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This condensation reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] To drive the reaction to completion, an excess of 2-ethylhexanol is often used.[1]

A proposed experimental protocol based on general esterification procedures is as follows:

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: Ensure 2-ethylhexanol is pre-dried using molecular sieves to prevent side reactions.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine dithiodiacetic acid and an excess of 2-ethylhexanol.

-

Catalysis: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to 80–100°C under an inert atmosphere (e.g., nitrogen) for 6–8 hours, continuously removing the water produced during the reaction.[1]

-

Workup: After cooling, neutralize the acid catalyst with a basic solution (e.g., sodium bicarbonate). Wash the organic layer with water.

-

Purification: Separate the organic layer and purify the product using techniques such as distillation under reduced pressure or column chromatography.

The logical workflow for the synthesis is illustrated in the following diagram:

Reactivity

The most significant reactive feature of this compound is the disulfide bond (-S-S-). This bond is susceptible to cleavage under certain conditions.[1]

Reduction: The disulfide bond can be reduced by common reducing agents like sodium borohydride or lithium aluminum hydride.[1] This reaction cleaves the S-S bond, yielding two molecules of 2-ethylhexyl thioglycolate.[1]

The reductive pathway can be visualized as follows:

Oxidation: The sulfur atoms in the disulfide bond can be oxidized to form thiosulfinates and thiosulfonates using oxidizing agents such as peroxy acids.

Analytical Methods

The analysis of this compound and its related compounds can be performed using standard analytical techniques.

-

Chromatography: Gas chromatography (GC) is a suitable method for analyzing the purity of related compounds like 2-ethylhexyl thioglycolate and would likely be effective for this compound as well.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl groups (C=O) and the C-S bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

While specific spectral data for this compound is not available, researchers can anticipate characteristic signals based on its structure.

Biological Activity and Toxicological Information

There is currently no specific information available in the scientific literature regarding the biological activity or effects on signaling pathways of this compound.

However, based on its GHS classification, it is considered an irritant and poses an environmental hazard.[1] It is also classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is toxic to aquatic life with long-lasting effects.[4]

For context, the structurally related compound Bis(2-ethylhexyl) phthalate (DEHP) has been studied extensively and is known to have biological effects, including acting as an endocrine disruptor. However, it is crucial to note that the toxicological profiles of this compound and DEHP may differ significantly due to the presence of the disulfide bridge in the former.

Safety and Handling

Based on the available safety data for hazardous substances, the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a diester with a reactive disulfide bond. While its basic chemical identity is established, there is a notable lack of comprehensive experimental data on its physical properties and biological activities. Further research is required to fully characterize this compound and to understand its potential applications and biological implications, particularly for those in the field of drug development. The information provided in this guide serves as a starting point for researchers and encourages further investigation into this molecule.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) dithiodiacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) dithiodiacetate is an organosulfur compound characterized by a disulfide linkage and two ester functional groups.[1] The presence of the disulfide bond makes it a reactive molecule with potential applications in materials science and as a chemical intermediate.[1] The two bulky 2-ethylhexyl groups confer significant oil-solubility (lipophilicity), suggesting its utility in non-polar media such as lubricants or polymer matrices.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and known properties based on available data.

Molecular Structure and Identification

This compound is structurally defined as the diester of dithiodiacetic acid and 2-ethylhexanol.[1] The core of the molecule is the dithiodiacetate group, which contains a disulfide (-S-S-) bond.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 62268-47-7 | [1][2][3] |

| Molecular Formula | C20H38O4S2 | [1] |

| Molecular Weight | 406.6 g/mol | [1] |

| IUPAC Name | 2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate | [4] |

| SMILES String | CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC | [4] |

| InChI Key | YREDCFUZMPDCSM-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

| Property | Predicted Value | Reference |

| XLogP3 | 7 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 19 | [4] |

It is described as a clear, oily liquid that is insoluble in water but soluble in organic solvents like ethanol and ether.[1]

Synthesis

The primary route for the synthesis of this compound is the Fischer esterification of dithiodiacetic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Proposed Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not available, a general procedure can be inferred from standard esterification methods for similar compounds.

Materials:

-

Dithiodiacetic acid

-

2-Ethylhexanol (in excess)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine dithiodiacetic acid and an excess of 2-ethylhexanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Esterification: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like diethyl ether.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Reactivity

The key reactive site in this compound is the disulfide bond.[1] This bond can be cleaved under reducing conditions to yield two molecules of the corresponding thiol, 2-ethylhexyl thioglycolate.[1] Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride.[1]

The following diagram depicts the reductive cleavage of the disulfide bond.

Biological Activity and Applications

There is currently no specific information available in the public domain regarding the biological activity, toxicological profile, or applications in drug development of this compound. While other "bis(2-ethylhexyl)" esters, such as the phthalate, have been extensively studied, it is not scientifically sound to extrapolate those findings to the dithiodiacetate derivative due to the significant structural and chemical differences imparted by the disulfide linkage.

Conclusion

This compound is a molecule with a well-defined structure, but it remains a poorly characterized compound in terms of its experimental physicochemical properties and biological activity. The information available suggests a straightforward synthesis via Fischer esterification. The presence of the reactive disulfide bond and the lipophilic 2-ethylhexyl chains are its most notable structural features, suggesting potential for further research into its material properties and chemical reactivity. For researchers and drug development professionals, this compound represents an area with a significant lack of data, which may present opportunities for novel investigations.

References

An In-depth Technical Guide on the Solubility of Bis(2-ethylhexyl) dithiodiacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-ethylhexyl) dithiodiacetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is an organosulfur diester with the chemical formula C₂₀H₃₈O₄S₂ and a molecular weight of 406.6 g/mol [1]. It is described as a clear, oily liquid[1]. The presence of two bulky, branched 2-ethylhexyl groups confers significant lipophilicity to the molecule, making it readily soluble in non-polar media[1]. The core of the molecule features a disulfide linkage (-S-S-), a reactive functional group that is of interest in various chemical applications[1].

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

The lipophilic nature imparted by the 2-ethylhexyl ester groups suggests probable solubility in a range of other common non-polar and polar aprotic organic solvents. However, experimental verification is necessary to establish a quantitative solubility profile.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography (GC) with a Flame Ionization Detector (FID))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully stop the shaking and allow the excess solid to settle.

-

Withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.

-

Solubility can then be expressed in terms of g/L or g/100mL.

-

-

Chromatographic Method (HPLC or GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the chromatograph to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

4. Data Presentation and Analysis:

-

The solubility should be determined in triplicate for each solvent to ensure accuracy and precision.

-

The results should be presented in a table, expressing the solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermal Stability of Bis(2-ethylhexyl) dithiodiacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Bis(2-ethylhexyl) dithiodiacetate. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the expected thermal behavior based on the known properties of its constituent functional groups—esters and disulfides. It further details the standard methodologies for assessing thermal stability, offering a framework for researchers to conduct their own analyses.

Introduction to this compound

This compound is a diester containing a central disulfide bond. Its molecular structure, featuring long alkyl chains, suggests its potential use as a plasticizer, lubricant, or synthetic intermediate. The thermal stability of such a compound is a critical parameter, influencing its processing, storage, and application, particularly at elevated temperatures. Excessively high temperatures can lead to decomposition, which may alter its chemical and physical properties.

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound is anticipated to proceed through the cleavage of its weakest chemical bonds. The disulfide (S-S) bond is typically the most labile, with a bond dissociation energy significantly lower than that of carbon-carbon or carbon-sulfur bonds. Therefore, the initial decomposition step is likely the homolytic cleavage of the disulfide bond to form sulfur-centered radicals.

Following this initiation, a cascade of reactions can occur, including:

-

Radical-induced decomposition of the ester groups: The sulfur radicals can abstract hydrogen atoms from the alkyl chains, leading to the formation of new carbon-centered radicals. These can subsequently undergo β-scission, resulting in the formation of smaller, more volatile molecules such as alkenes and carboxylic acids.

-

Ester pyrolysis: At higher temperatures, esters can undergo pyrolysis to form a carboxylic acid and an alkene.

The expected decomposition products may include 2-ethylhexanol, 2-ethylhexene, dithiodiacetic acid, and various smaller hydrocarbons and sulfur-containing compounds.

Quantitative Thermal Analysis Data

| Parameter | Value (°C) | Mass Loss (%) | Description |

| Tonset | ~200-250 | ~5 | The temperature at which significant thermal decomposition begins. |

| Tpeak | ~280-330 | ~50 | The temperature of the maximum rate of mass loss, corresponding to the primary decomposition of the molecule. |

| Tend | ~380-450 | >95 | The temperature at which the primary decomposition is largely complete. |

| Residual Mass @ 600°C | <5 % | The amount of non-volatile residue remaining at the end of the analysis. |

Experimental Protocols for Thermal Stability Assessment

A thorough investigation of the thermal stability of this compound would involve a combination of analytical techniques.

Objective: To determine the temperature at which the material decomposes and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, representative sample of this compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina or platinum).

-

The sample is loaded into a TGA instrument.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperature, and residual mass.

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

Methodology:

-

A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.[1][2][3]

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.[2]

-

The resulting pyrolysis products (pyrolysate) are swept into the injection port of a gas chromatograph (GC).

-

The pyrolysate is separated into its individual components by the GC column.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing thermal stability and a plausible decomposition pathway.

Caption: Workflow for the comprehensive thermal analysis of a chemical compound.

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion

The thermal stability of this compound is a crucial characteristic for its safe and effective application. While direct experimental data is currently sparse, an understanding of the thermal behavior of its constituent ester and disulfide functional groups allows for a predictive assessment of its decomposition pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to perform detailed thermal analyses. The application of TGA, DSC, and Py-GC-MS will enable the generation of a comprehensive thermal stability profile, which is essential for the informed use of this compound in research and development.

References

A Technical Guide to the Spectroscopic Analysis of Bis(2-ethylhexyl) dithiodiacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required for the spectroscopic characterization of Bis(2-ethylhexyl) dithiodiacetate. While specific experimental data for this compound is not publicly available, this document outlines the standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its structural elucidation and purity assessment. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and analysis of this and similar organosulfur compounds.

Introduction to this compound

This compound is an organosulfur diester with the chemical formula C₂₀H₃₈O₄S₂ and a molecular weight of 406.6 g/mol .[1] Its structure, featuring a disulfide bond and two bulky 2-ethylhexyl ester groups, suggests its potential utility in various industrial applications, including as a plasticizer or lubricant additive. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical properties.

Compound Properties:

| Property | Value |

| CAS Number | 62268-47-7 |

| Molecular Formula | C₂₀H₃₈O₄S₂ |

| Molecular Weight | 406.64 g/mol |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the 2-ethylhexyl group and the methylene protons adjacent to the sulfur atoms and carbonyl groups. The integration of these signals would confirm the ratio of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbons of the ester groups, the carbons bonded to sulfur, and the various carbons of the 2-ethylhexyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

-

C=O stretching: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretching: Bands associated with the ester C-O bonds.

-

C-H stretching and bending: Absorptions corresponding to the aliphatic C-H bonds of the 2-ethylhexyl groups.

-

S-S stretching: A weak absorption band for the disulfide bond, which can sometimes be difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (406.6 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the loss of the 2-ethylhexyl groups and cleavage around the ester and disulfide functionalities.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquids.

Materials:

-

FT-IR spectrometer with an ATR accessory

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to prevent cross-contamination.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of a volatile or semi-volatile organic compound like an ester.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

-

Volatile solvent (e.g., hexane or dichloromethane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure all components elute.

-

Set the injector temperature and mode (e.g., split or splitless).

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase. As each component elutes from the GC column, it will enter the mass spectrometer, where it is ionized and fragmented, and the mass-to-charge ratios of the fragments are detected.

-

Data Analysis:

-

Analyze the gas chromatogram to determine the retention time and purity of the compound.

-

Analyze the mass spectrum of the peak of interest to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the compound.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, and similar novel compounds, is a critical step in its research and development. By following standardized protocols for NMR, IR, and MS, researchers can confidently determine the structure and purity of the synthesized material. The logical workflow presented provides a systematic approach to this characterization process, ensuring that all necessary data is collected and integrated for a complete structural elucidation. This guide serves as a valuable resource for scientists and professionals in the field of chemical synthesis and analysis.

References

Unraveling the Extraction Mechanism of Bis(2-ethylhexyl) dithiodiacetate: A Review of Available Data and a Proposed Mechanistic Framework

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the mechanism of action of bis(2-ethylhexyl) dithiodiacetate (BEHDT) in solvent extraction processes. An extensive review of scientific literature and patent databases reveals a significant scarcity of specific data on the extraction behavior of this compound. Consequently, this document provides a summary of the available information on its synthesis and proposes a hypothetical mechanism of action based on the known coordination chemistry of related dithioether and dicarboxylate ligands. Due to the lack of empirical data, this guide does not contain quantitative data tables or detailed experimental protocols for BEHDT extraction, but rather presents a theoretical framework to guide future research.

Introduction to this compound

This compound is an organosulfur compound characterized by a dithiodiacetate core structure with two ethylhexyl ester groups. The presence of both "soft" sulfur donor atoms and "hard" oxygen donor atoms from the carbonyl groups suggests its potential as a chelating agent for a range of metal ions. While its application in solvent extraction is not well-documented, its molecular structure implies a capacity for forming stable complexes with metal cations, facilitating their transfer from an aqueous to an organic phase.

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct esterification of dithiodiacetic acid with 2-ethylhexanol. This condensation reaction involves the reaction of two molecules of the alcohol with the dicarboxylic acid, resulting in the formation of the diester and water. To drive the reaction to completion, an excess of 2-ethylhexanol is typically used, shifting the chemical equilibrium in favor of the product. The esterification is generally catalyzed by a strong acid.

Proposed Mechanism of Action in Extraction

In the absence of direct experimental studies on the extraction mechanism of this compound, a hypothetical mechanism can be proposed based on the principles of coordination chemistry and the behavior of analogous dithioether and dicarboxylate ester ligands.

The extraction process is expected to proceed via a chelation mechanism where the this compound molecule acts as a ligand, binding to a metal ion (Mⁿ⁺) from the aqueous phase to form a neutral, lipophilic complex that is soluble in the organic diluent. The key interactions are likely to involve the sulfur atoms and the carbonyl oxygen atoms of the ester groups.

Role of Sulfur and Oxygen Donor Atoms

The two sulfur atoms in the dithioether linkage are considered "soft" donors, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. This suggests a preference for coordination with "soft" or borderline metal ions such as Ag⁺, Hg²⁺, Pd²⁺, and Cu⁺. The carbonyl oxygen atoms, on the other hand, are "hard" donors, which could interact with "hard" metal ions like alkali, alkaline earth, and lanthanide cations. This dual nature might allow for a broad range of extractable metals, or selective extraction depending on the coordination geometry and the relative contribution of the sulfur and oxygen atoms to the complex stability.

Hypothetical Extraction Equilibrium

The general equilibrium for the extraction of a metal ion Mⁿ⁺ can be represented as:

Mⁿ⁺(aq) + nL(org) ⇌ [MLn]ⁿ⁺(org)

Where:

-

Mⁿ⁺(aq) is the metal ion in the aqueous phase.

-

L(org) is the this compound ligand in the organic phase.

-

[MLn]ⁿ⁺(org) is the metal-ligand complex in the organic phase.

For charge neutrality of the extracted species, an anion (A⁻) from the aqueous phase might be co-extracted, or protons from the ligand (if it can be deprotonated) could be exchanged for the metal ion. However, as a neutral ligand, the co-extraction of an anion is a more probable mechanism.

The logical relationship for this proposed extraction mechanism is visualized in the following diagram:

Toxicology Profile of Bis(2-ethylhexyl) dithiodiacetate: An In-depth Technical Guide

Disclaimer: This document aims to provide a comprehensive toxicological profile of Bis(2-ethylhexyl) dithiodiacetate. However, a thorough review of publicly available scientific literature reveals a significant lack of specific toxicological studies for this compound. The information presented herein is therefore based on general hazard classifications and, for comparative purposes, a detailed toxicological profile of the structurally related compound, Bis(2-ethylhexyl) phthalate (DEHP). The toxicological properties of DEHP are not necessarily representative of this compound and should be interpreted with caution.

Executive Summary

This compound is a chemical compound for which limited direct toxicological data is available. General hazard classifications indicate that it may be an irritant and an environmental hazard, with the potential to cause skin sensitization. Due to the scarcity of specific data, this guide provides a detailed toxicological profile of Bis(2-ethylhexyl) phthalate (DEHP), a structurally analogous and extensively studied compound. This information is intended to serve as a reference point for researchers, scientists, and drug development professionals, highlighting the types of toxicological endpoints that may be relevant for assessing the safety of this compound. The profile for DEHP includes summaries of acute and chronic toxicity, irritation and sensitization potential, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

General Hazard Profile of this compound

Globally Harmonized System (GHS) classifications for this compound suggest the following hazards:

-

Irritant: May cause irritation to the skin, eyes, and respiratory tract.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

-

Skin Sensitization: May cause an allergic skin reaction.

-

Acute Oral Toxicity: Harmful if swallowed.

These classifications are based on general predictive models and notifications, not on extensive experimental data. Therefore, they should be considered preliminary and indicative of the need for further testing.

Toxicological Profile of Bis(2-ethylhexyl) phthalate (DEHP) as a Structural Analogue

The following sections provide a detailed overview of the toxicology of DEHP. This information is provided for comparative and informational purposes only.

Acute Toxicity

DEHP exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[1]

| Exposure Route | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | > 20,000 mg/kg bw | [1] |

| Oral | Mouse | LD50 | > 20,000 mg/kg bw | [1] |

| Oral | Rabbit | LD50 | 34,000 mg/kg | [2] |

| Oral | Guinea Pig | LD50 | 26,000 mg/kg | [2] |

| Dermal | Rabbit | LD50 | 24,750 mg/kg bw | [1] |

| Inhalation | Rat | LC50 (4h) | > 10.62 mg/L | [1] |

Irritation and Sensitization

Skin Irritation: DEHP is reported to cause minimal to slight skin irritation in rabbits.[1] In some studies, very slight erythema was observed, which was reversible.[1]

Eye Irritation: DEHP is reported to cause minimal eye irritation in rabbits, with mild conjunctival redness being the primary observation.[1]

Skin Sensitization: DEHP is not considered to be a skin sensitizer.[1] Studies in guinea pigs using both the Magnusson-Kligman maximization test and the Buehler test protocol reported no positive sensitization reactions.[1]

Repeated Dose Toxicity

Repeated oral exposure to DEHP has been shown to primarily affect the liver, testes, and kidneys in animal studies.[1] A notable effect in rodents is liver hypertrophy and peroxisome proliferation; however, the relevance of peroxisome proliferation in rodents to humans is considered to be low.[1]

| Study Duration | Species | NOAEL | LOAEL | Key Effects | Reference |

| 104-week dietary | Rat (male) | 28.9 mg/kg bw/day | 146.6 mg/kg bw/day | Hepatotoxicity (increased liver weights, peroxisome proliferation) | [1] |

| 104-week dietary | Rat (female) | 36.1 mg/kg bw/day | 181.7 mg/kg bw/day | Hepatotoxicity (increased liver weights, peroxisome proliferation) | [1] |

Genotoxicity

Carcinogenicity

DEHP is classified as a possible human carcinogen by some agencies, based on the induction of liver tumors in rodents. However, the mechanism of tumor formation is believed to be related to peroxisome proliferation, a process to which humans are less sensitive than rodents.

Reproductive and Developmental Toxicity

DEHP is classified as a reproductive toxicant. It is considered an endocrine disruptor, acting as an androgen antagonist.[2] Developmental effects have been observed in animal studies, particularly on the male reproductive system.

Experimental Protocols (for DEHP)

Skin Irritation

-

Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Species: Albino rabbit.

-

Procedure: A single dose of 0.5 mL of undiluted DEHP is applied to a small area of shaved skin and covered with a gauze patch. The patch is removed after a 4-hour exposure period. The skin is then observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Skin Sensitization

-

Guideline: OECD Test Guideline 406 (Skin Sensitization), Magnusson-Kligman Guinea Pig Maximization Test.

-

Species: Guinea pig.

-

Procedure:

-

Induction Phase: Involves both intradermal injections of the test substance (with and without adjuvant) and a subsequent topical application to the same site.

-

Challenge Phase: Approximately two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site. The skin is observed for allergic reactions (erythema and edema) 24 and 48 hours after the challenge application.

-

Visualizations (for DEHP)

Conclusion

There is a critical lack of specific toxicological data for this compound. The available information is limited to general hazard classifications. To provide a framework for potential toxicological evaluation, this guide has presented a detailed profile of the structurally related compound, DEHP. The data on DEHP indicates low acute toxicity but concerns regarding repeated dose toxicity, particularly affecting the liver and reproductive system, and its potential as an endocrine disruptor. It is imperative that specific toxicological studies are conducted on this compound to accurately characterize its safety profile and not rely on data from analogues. Researchers and professionals in drug development should use the information on DEHP as a guide for designing appropriate toxicological assessments for this compound.

References

A Technical Guide to Bis(2-ethylhexyl) dithiodiacetate for Researchers

Introduction:

Bis(2-ethylhexyl) dithiodiacetate is an organosulfur diester with the chemical formula C₂₀H₃₈O₄S₂.[1] It is characterized by a central disulfide (-S-S-) linkage, a reactive functional group that is the basis for its utility in various industrial applications. The molecule also features two bulky 2-ethylhexyl ester groups, which impart significant oil-solubility (lipophilicity), making it highly miscible in non-polar media like polymer matrices and lubricant base oils.[1] This document serves as a technical resource for professionals in research and development, providing key information on suppliers, purity, and analytical methodologies.

Chemical Identity:

-

IUPAC Name: 2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate[4]

Commercial Availability and Purity Grades

This compound is available from various chemical suppliers, typically intended for research and development purposes. The purity of commercially available grades can vary, with most suppliers offering a standard purity of ≥95%. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | Available Purity Grades | Notes |

| BenchChem | 95% | For research use only.[1] |

| Aikon International Limited | Inquiry required | Supplier of various chemicals.[2] |

| Shanghai Kaiwei Chemical Technology | Inquiry required | Supplier of various chemicals.[2][3] |

| Guangdong Wengjiang Chemical Reagent | Inquiry required | Supplier of various chemicals.[2][3] |

| abcr GmbH | Inquiry required | Listed as a product in their catalog.[5] |

| Sigma-Aldrich | Inquiry required | Listed as a product available through various brands.[6] |

Analytical and Experimental Protocols

Precise characterization of this compound is crucial for its application in a research context. Standard analytical techniques can be employed to confirm its identity and determine its purity.

Identity Confirmation: Spectroscopic Methods

The identity of the compound can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. The proton NMR should show characteristic signals for the ethyl and hexyl groups of the 2-ethylhexyl moiety, as well as the methylene protons adjacent to the sulfur atoms and carbonyl groups.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730 cm⁻¹. The C-O stretching vibrations will also be present.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

Purity Determination: Chromatographic Method

Gas Chromatography (GC) is a suitable and common method for determining the purity of this compound and similar compounds like plasticizers.[1][7]

Example GC Protocol (General Method):

This protocol is a general guideline and should be optimized for the specific instrument and column used.

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically suitable.

-

-

Sample Preparation:

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/minute to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve.

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method) or by using the calibration curve for quantification against a known standard.

-

Logical Workflow Visualization

For researchers procuring this chemical, a systematic quality control (QC) process is essential to ensure the material meets the specifications required for experimentation. The following diagram illustrates a typical QC workflow.

Caption: Quality Control Workflow for Incoming Chemical Batches.

References

- 1. This compound | 62268-47-7 | Benchchem [benchchem.com]

- 2. This compound CAS#: 62268-47-7 [m.chemicalbook.com]

- 3. This compound | 62268-47-7 [chemicalbook.com]

- 4. Acetic acid, 2,2'-dithiobis-, bis(2-ethylhexyl) ester | C20H38O4S2 | CID 2762541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abcr GmbH (Page 254) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 6. Bis(2-ethylhexyl)ester | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of Bis(2-ethylhexyl) dithiodiacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the physical properties, specifically the boiling and melting points, of Bis(2-ethylhexyl) dithiodiacetate. Due to a lack of specific experimentally determined values in publicly accessible literature, this document summarizes qualitative descriptions and contextual information, alongside standardized experimental protocols for the determination of these properties.

Summary of Physical Properties

| Physical Property | Value/Description | Source/Inference |

| Melting Point | Below room temperature | The compound is described as a "Colorless to Yellow Liquid" at standard conditions, indicating its melting point is below ambient temperatures. |

| Boiling Point | High, with decomposition at atmospheric pressure. | Due to its high molecular weight, the boiling point is expected to be significantly high. Purification is often carried out under vacuum distillation to prevent thermal decomposition. An analogous ester has been noted to boil at approximately 185–190°C under vacuum, suggesting a much higher atmospheric boiling point.[1] |

| Molecular Formula | C20H38O4S2 | Benchchem |

| Molar Mass | 406.64 g/mol | Benchchem |

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following standard methodologies are recommended.

2.1. Melting Point Determination (for sub-ambient temperatures)

Given that the substance is a liquid at room temperature, standard melting point apparatus for solids is not applicable. Low-temperature differential scanning calorimetry (DSC) would be the most appropriate method.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak in the DSC curve.

-

Apparatus: A differential scanning calorimeter equipped with a cooling system (e.g., liquid nitrogen or a refrigerated cooling system).

-

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is cooled to a temperature well below the expected melting point (e.g., -100°C).

-

The temperature is then ramped up at a controlled rate (e.g., 5-10°C/min).

-

The heat flow to the sample is monitored. The onset temperature of the melting peak is recorded as the melting point.

-

2.2. Boiling Point Determination

Due to the high boiling point and potential for decomposition, the boiling point should be determined under reduced pressure (vacuum).

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the external pressure, the boiling point is lowered, allowing for distillation without decomposition.

-

Apparatus: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, manometer (for pressure measurement), and a vacuum pump. A digital thermometer or thermocouple is required for accurate temperature measurement.

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled and sealed.

-

The system is evacuated to a specific, stable pressure, which is recorded from the manometer.

-

The distillation flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

This process can be repeated at several different pressures to establish a pressure-temperature nomograph.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a high molecular weight liquid ester like this compound.

References

Methodological & Application

Application Notes and Protocols for Heavy Metal Solvent Extraction using Dithio- and Bis(2-ethylhexyl) Analogs

Disclaimer: Extensive research did not yield specific data on the application of bis(2-ethylhexyl) dithiodiacetate for heavy metal solvent extraction. The following application notes and protocols are based on analogous compounds, namely dithizone (a dithio-chelating agent) and bis(2-ethylhexyl) phosphoric acid (D2EHPA), which are well-established extractants for heavy metals. These examples are intended to provide a foundational understanding and a starting point for researchers interested in the potential application of novel dithio- compounds.

Application Notes

The solvent extraction of heavy metals from aqueous solutions is a critical process in hydrometallurgy, waste treatment, and analytical chemistry. The efficiency of this process hinges on the selective complexation of metal ions by an organic-soluble extractant. While data on this compound is not available, the principles of chelation and extraction can be illustrated through the action of similar molecules.

Key Principles:

-

Chelation: Dithio- compounds, like dithizone, are known to form stable, colored complexes with various heavy metal ions. The sulfur atoms act as soft donor atoms, showing a high affinity for soft metal ions such as cadmium, lead, and mercury.

-

Cation Exchange: Acidic organophosphorus compounds like D2EHPA extract metal cations via an ion-exchange mechanism. The acidic proton of the extractant is exchanged for a metal ion, forming a neutral metal-extractant complex that is soluble in the organic phase.

-

pH Dependence: The extraction of heavy metals by both chelating agents and acidic extractants is highly dependent on the pH of the aqueous phase. For dithizone, the optimal pH for extraction is typically in the range of 8-10.[1] For D2EHPA, the optimal pH varies depending on the metal ion but is generally in the acidic to neutral range (pH 2-7).

-

Synergism: The combination of different extractants can lead to a synergistic effect, where the extraction efficiency of the mixture is greater than the sum of the individual extractants. For example, combining D2EHPA with other organophosphorus compounds like tri-octylphosphine oxide (TOPO) can enhance the extraction of certain metals.[2]

Applications:

-

Wastewater Treatment: Removal of toxic heavy metals such as lead, cadmium, and mercury from industrial effluents.

-

Hydrometallurgy: Separation and purification of valuable metals like cobalt, nickel, and rare earth elements from leach liquors.[3][4]

-

Analytical Chemistry: Preconcentration of trace metal ions before instrumental analysis, often using techniques like atomic absorption spectroscopy (AAS).[1][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for heavy metal extraction using D2EHPA and dithizone, compiled from various studies.

Table 1: Extraction Efficiency of Heavy Metals with Dithizone in Supercritical CO2 [1][5]

| Metal Ion | Pressure (bar) | Temperature (°C) | Extraction Time (min) | Extraction Efficiency (%) |

| Cu(II) | 120 | 50 | 30 | ~80 |

| Cu(II) | 120 | 50 | 60 | ~85 |

| Cu(II) | 120 | 50 | 120 | ~93 |

| Zn(II) | 120 | 50 | 30 | ~75 |

| Zn(II) | 120 | 50 | 60 | ~80 |

| Zn(II) | 120 | 50 | 120 | ~90 |

| Cd(II) | 120 | 50 | 30 | ~70 |

| Cd(II) | 120 | 50 | 60 | ~78 |

| Cd(II) | 120 | 50 | 120 | ~88 |

| Pb(II) | 120 | 50 | 60 | 95.3 - 99.3 |

Table 2: Influence of pH on Co(II) Extraction using D2EHPA [3]

| Donor Phase pH | Extraction Behavior |

| 4.00 | Very slow reaction in the donor phase, no reaction observed in the acceptor phase. |

| 5.25 | Increased extraction compared to pH 4.00. |

| 6.00 | Further improvement in extraction efficiency. |

| 7.00 | Optimal pH for Co(II) extraction in the studied system. |

Experimental Protocols

The following are generalized protocols for heavy metal solvent extraction based on common laboratory practices with dithizone and D2EHPA.

Protocol 1: General Procedure for Heavy Metal Solvent Extraction

1. Preparation of Aqueous Phase:

- Prepare a stock solution of the target heavy metal salt (e.g., CuCl₂, CdCl₂, NiSO₄) in deionized water.[6]

- Adjust the pH of the aqueous solution to the desired value using a suitable buffer or by adding dilute acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). The optimal pH will depend on the metal and the extractant used.[3]

2. Preparation of Organic Phase:

- Dissolve the extractant (e.g., D2EHPA, dithizone) in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, heptane) to the desired concentration.[3][4]

3. Extraction Procedure:

- Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel or a reaction vessel.

- Shake the mixture vigorously for a predetermined time (e.g., 20-60 minutes) to ensure thorough mixing and allow for the complexation reaction to reach equilibrium.[6] A magnetic stirrer can also be used for continuous mixing.[6]

- Allow the two phases to separate completely.

- Carefully separate the aqueous and organic phases.

4. Stripping (Back-Extraction):

- To recover the extracted metal from the organic phase, a stripping solution is used. This is typically a strong acid solution (e.g., 1-4 M HCl or H₂SO₄).[2][4]

- Mix the metal-loaded organic phase with the stripping solution and shake for a sufficient time to transfer the metal ions back into the aqueous phase.

- Separate the two phases. The aqueous phase now contains the concentrated metal ions, and the organic phase can be recycled.

5. Analysis:

- Determine the concentration of the heavy metal in the initial aqueous phase, the raffinate (aqueous phase after extraction), and the stripping solution using an appropriate analytical technique, such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1][6]

- The extraction efficiency can be calculated based on the initial and final concentrations of the metal in the aqueous phase.

Visualizations

Caption: General workflow for a heavy metal solvent extraction experiment.

Caption: Simplified principle of metal ion chelation by a bidentate ligand.

References

- 1. rad-proceedings.org [rad-proceedings.org]

- 2. researchgate.net [researchgate.net]

- 3. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An experimental and theoretical analysis of supercritical carbon dioxide extraction of Cu(II) and Pb(II) ions in the form of dithizone bidentate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Gold Recovery Using Bis(2-ethylhexyl)phosphoric Acid (D2EHPA)

Disclaimer: Initial searches for a protocol involving "Bis(2-ethylhexyl) dithiodiacetate" for gold recovery did not yield specific results. However, a similarly named and widely documented compound, Bis(2-ethylhexyl)phosphoric acid (D2EHPA or HDEHP) , is a common and effective extractant for gold. This document provides a detailed protocol based on the available scientific literature for D2EHPA. It is presumed that this is the intended reagent.

Introduction

Bis(2-ethylhexyl)phosphoric acid (D2EHPA) is a liquid cation-exchange extractant used extensively in hydrometallurgy for the selective recovery of metals. This application note details the protocol for the solvent extraction of gold from acidic aqueous solutions, such as those derived from the leaching of electronic waste or low-grade ores. The process involves two primary stages: the extraction of gold from a pregnant leach solution into an organic phase containing D2EHPA, and the subsequent stripping of gold from the loaded organic phase to yield a concentrated, high-purity gold solution.

The efficiency of this process is contingent on several key parameters, including the pH of the aqueous phase, the concentration of the extractant, the ratio of the aqueous to organic phases (A:O), and the temperature.

Data Presentation: Process Parameters and Efficiencies

The following tables summarize quantitative data from various studies on gold recovery using D2EHPA.

Table 1: Gold Extraction Conditions and Efficiencies

| Aqueous Medium | Extractant System | pH | A:O Ratio | Temperature | Agitation Speed | Extraction Efficiency (%) | Source |

| Thiourea Solution | D2EHPA in Kerosene | 1.0 | 1:2 | Room Temp. | 150 rpm | 91.5% | [1] |

| Thiourea Solution | D2EHPA with Isodecanol | 2.5 | 1:2 | Not Specified | Not Specified | 99.4% | [1][2] |

| 7-8 M HCl | D2EHPA on Silica Gel | - | - | Not Specified | Not Specified | Quantitative | [3][4] |

| Thiourea Solution | D2EHPA | - | - | 30°C | Not Specified | 91.3% | [5] |

Table 2: Gold Stripping Conditions and Efficiencies

| Loaded Organic Phase | Stripping Agent | Concentration | Stripping Efficiency (%) | Source |

| Gold-loaded D2EHPA | Hydrochloric Acid (HCl) | 2 M | Quantitative | [3][4] |

Experimental Protocols

Materials and Reagents

-

Aqueous Phase (Feed): Gold-containing acidic solution (e.g., from dissolved HAuCl₄·3H₂O in 0.1 M HCl).[1][3][4]

-

Extractant: Bis(2-ethylhexyl)phosphoric acid (D2EHPA).

-

Diluent: Kerosene or other suitable organic solvent.[1]

-

Synergistic Agent (Optional): Isodecanol.[5]

-

Stripping Agent: Hydrochloric acid (HCl).

-

pH Adjustment: Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH).[1]

-

Equipment: Separatory funnels, orbital shaker, pH meter, Atomic Absorption Spectrometer (AAS) for analysis.[1]

Preparation of Solutions

-

Aqueous Feed Solution: Prepare a stock solution of gold to a known concentration (e.g., 100 ppm) in an appropriate acidic medium.[1] Adjust the pH to the target value (e.g., pH 1.0) using H₂SO₄ or NaOH.[1]

-

Organic Extractant Solution: Prepare the organic phase by dissolving D2EHPA in the chosen diluent (e.g., kerosene) to the desired concentration. If using a synergistic agent, add it to this mixture.

Gold Extraction Procedure

-

Combine the aqueous feed solution and the organic extractant solution in a separatory funnel at the desired A:O ratio (e.g., 1:2).[1]

-

Place the separatory funnel on an orbital shaker and agitate at a controlled speed (e.g., 150 rpm) for a sufficient time to reach equilibrium.[1]

-

Stop the agitation and allow the two phases to disengage completely. The aqueous phase (raffinate) will typically be the lower layer.

-

Carefully separate the two phases by draining the raffinate.

-

Retain the gold-loaded organic phase for the stripping stage.

-

Analyze the gold concentration in the raffinate using AAS to calculate the extraction efficiency.[1]

Gold Stripping Procedure

-

Transfer the gold-loaded organic phase to a clean separatory funnel.

-

Add the stripping solution (e.g., 2 M HCl) at a specified A:O ratio.[3][4]

-

Agitate the mixture to facilitate the transfer of gold from the organic phase to the new aqueous phase.

-

Allow the phases to separate.

-

Collect the aqueous phase, which is now a concentrated gold solution. The stripped organic phase can be recycled for further extractions.

Visualized Workflows and Relationships

Caption: General workflow for gold recovery via solvent extraction with D2EHPA.